molecular formula C10H17NO3 B8667554 tert-Butyl (2-cyclopropyl-2-oxoethyl)carbamate

tert-Butyl (2-cyclopropyl-2-oxoethyl)carbamate

Cat. No.: B8667554
M. Wt: 199.25 g/mol
InChI Key: PJIXQWIHKHFDLP-UHFFFAOYSA-N
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Description

tert-Butyl (2-cyclopropyl-2-oxoethyl)carbamate is an organic compound with a unique structure that includes a cyclopropyl group, a carbamic acid ester, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-cyclopropyl-2-oxoethyl)carbamate typically involves the reaction of cyclopropyl ketone with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and precise control of reaction parameters ensures consistent product quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-cyclopropyl-2-oxoethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced compounds.

Scientific Research Applications

tert-Butyl (2-cyclopropyl-2-oxoethyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2-cyclopropyl-2-oxoethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl ketone derivatives: Compounds with similar cyclopropyl groups and ketone functionalities.

    Carbamic acid esters: Other esters of carbamic acid with different alkyl or aryl groups.

    Tert-butyl esters: Compounds with tert-butyl ester groups and varying core structures.

Uniqueness

tert-Butyl (2-cyclopropyl-2-oxoethyl)carbamate is unique due to its combination of a cyclopropyl group, a carbamic acid ester, and a tert-butyl ester. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

tert-butyl N-(2-cyclopropyl-2-oxoethyl)carbamate

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-8(12)7-4-5-7/h7H,4-6H2,1-3H3,(H,11,13)

InChI Key

PJIXQWIHKHFDLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)C1CC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 22 ml of a 0.5M solution of cyclopropylmagnesium bromide in tetrahydrofuran was added 2.2 g [(methoxy-methyl-carbamoyl)-methyl]-carbamic acid tert-butyl ester at −10° C. (acetone/ice) and the mixture was stirred at −10° C. for 30 min and then at ambient temperature for 30 min. (tic shows little conversion heptanes:ethyl acetate=1:1) To the resulting colorless solution was added another 22 ml of a 0.5M solution of cyclopropylmagnesium bromide in tetrahydrofuran and the mixture was stirred at ambient temperature for 18 h. The reaction mixture was quenched by addition of 10% citric acid. The phases were separated and the organic phase was purified by chromatography on silica gel with a gradient of heptane:ethyl acetate=9:1 to 1:1 to yield 1.300 g of the title compound as colorless oil. MS (EI): 199 (M+).
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Synthesis routes and methods II

Procedure details

To a solution of tert-butyl N-[2-(methoxy(methyl)amino)-2-oxo-ethyl]carbamate (2,455.3 g, 11.25 mol) in THF (9.0 L) is added 2.0M isopropylmagnesium chloride in THF (5.34 L, 10.69 mol) at −30° C. via an addition funnel over a period of 60 min such that the internal temperature does not exceed 0° C. The mixture is then warmed slowly to 10° C. and 0.5M cyclopropylmagnesium bromide in THF (27.0 L, 13.50 mol) is added via an addition funnel over a period of 1 h. The mixture is stirred at room temp 24 h. The mixture is cooled to 0° C. and quenched with 1.0M HCl to pH 5-6, then warmed to room temp and extracted with EtOAc (12 L and 10 L). The combined organic phase is washed successively with water (10 L) and brine (8 L), dried over Na2SO4, and filtered. The filtrate is evaporated under reduced pressure to afford 2.24 kg (100% yield) of the title compound as a light yellow oil which is used directly for the next step.
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cyclopropylmagnesium bromide
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27 L
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100%

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